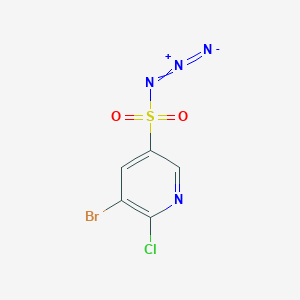![molecular formula C15H20O2 B14179278 (3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal CAS No. 922523-30-6](/img/structure/B14179278.png)
(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal: is an organic compound with a complex structure that includes a benzyloxy group, a methyl group, and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate alkyl halide under basic conditions.
Aldehyde Formation: The aldehyde group can be introduced through oxidation reactions, such as the oxidation of a primary alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Final Assembly: The final compound can be assembled through a series of coupling reactions, ensuring the correct stereochemistry at the 3R position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in (3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal can undergo oxidation to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of (3R)-5-[(Benzyloxy)methyl]-3-methylhexanoic acid.
Reduction: Formation of (3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: (3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a substrate in catalytic reactions to study the effects of different catalysts on its transformation.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Fragrance Industry: Due to its aldehyde group, it may be used in the synthesis of fragrance compounds.
Mécanisme D'action
The mechanism of action of (3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance its binding affinity to certain molecular targets, while the aldehyde group can participate in various chemical reactions within the biological environment.
Comparaison Avec Des Composés Similaires
(3R)-5-[(Methoxy)methyl]-3-methylhex-5-enal: Similar structure but with a methoxy group instead of a benzyloxy group.
(3R)-5-[(Ethoxy)methyl]-3-methylhex-5-enal: Similar structure but with an ethoxy group instead of a benzyloxy group.
(3R)-5-[(Phenoxy)methyl]-3-methylhex-5-enal: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness:
- The presence of the benzyloxy group in (3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal provides unique chemical properties, such as increased hydrophobicity and potential for π-π interactions with aromatic systems. This can influence its reactivity and interactions in both chemical and biological contexts.
Propriétés
Numéro CAS |
922523-30-6 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(3R)-3-methyl-5-(phenylmethoxymethyl)hex-5-enal |
InChI |
InChI=1S/C15H20O2/c1-13(8-9-16)10-14(2)11-17-12-15-6-4-3-5-7-15/h3-7,9,13H,2,8,10-12H2,1H3/t13-/m0/s1 |
Clé InChI |
VESUWIMWXKLVKC-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@@H](CC=O)CC(=C)COCC1=CC=CC=C1 |
SMILES canonique |
CC(CC=O)CC(=C)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





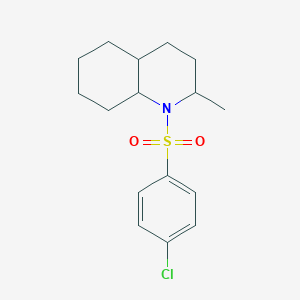
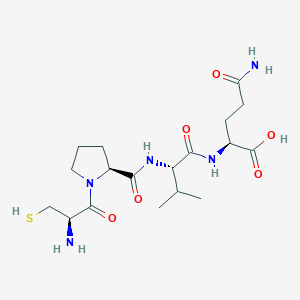
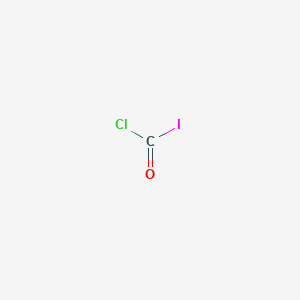
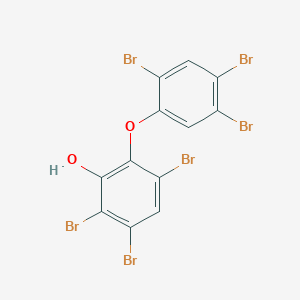

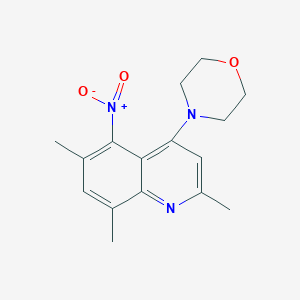
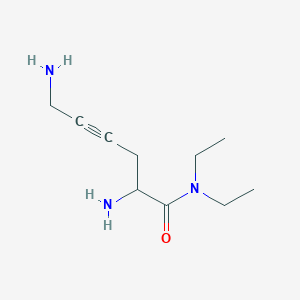
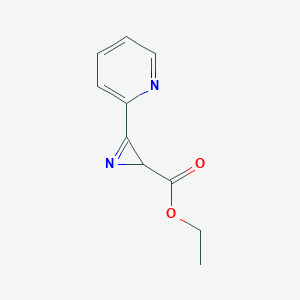

![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)
